molecular formula C12H14O3 B1455844 2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid CAS No. 1248470-94-1

2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B1455844
CAS No.: 1248470-94-1
M. Wt: 206.24 g/mol
InChI Key: PDMBEGHTKKCRMG-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a methoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as 2-methoxyphenylacetic acid, followed by functional group modifications. One common method involves the reaction of 2-methoxyphenylacetic acid with diazomethane to form the cyclopropane ring. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as rhodium acetate .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of 2-(2-hydroxyphenyl)-2-methylcyclopropane-1-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 2-(2-Hydroxyphenyl)-2-methylcyclopropane-1-carboxylic acid.

    Reduction: 2-(2-Methoxyphenyl)-2-methylcyclopropane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

  • 2-Methoxyphenylacetic acid
  • 2-Methoxyphenyl isocyanate
  • 2-Methoxyphenylacetonitrile

Comparison: 2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct steric properties compared to its analogs. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(2-methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(7-9(12)11(13)14)8-5-3-4-6-10(8)15-2/h3-6,9H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMBEGHTKKCRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 3
2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 4
2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 5
2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 6
2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid

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